molecular formula C9H9NS B1272751 1-(1-Benzothiophen-3-Yl)methanamine CAS No. 40615-04-1

1-(1-Benzothiophen-3-Yl)methanamine

Cat. No. B1272751
CAS RN: 40615-04-1
M. Wt: 163.24 g/mol
InChI Key: WHTPXNOFEHTZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-3-yl)methanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their reactivity, which can be extrapolated to understand the potential characteristics of 1-(1-Benzothiophen-3-yl)methanamine.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of substituents onto aromatic systems. For example, the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was achieved through a 1,3-dipolar cycloaddition reaction, which is a common method for constructing heterocyclic structures . Similarly, the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives involved refluxing benzotriazole with substituted aldehydes, indicating the versatility of amine functional groups in forming new bonds under heating conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(1-Benzothiophen-3-yl)methanamine is often characterized using spectroscopic techniques such as NMR and HRMS. For instance, the structure of the synthesized N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established based on NMR spectroscopy and mass spectrometry . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of compounds containing an amine group can be quite diverse. For example, the compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to act as a selective chemosensor for Ag(+) ions, demonstrating the ability of such compounds to participate in selective binding and recognition processes . This suggests that 1-(1-Benzothiophen-3-yl)methanamine could potentially be modified to serve as a chemosensor or binding agent for specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For instance, the lead structure in the series of serotonin 5-HT1A receptor-biased agonists displayed high solubility, metabolic stability, and Caco-2 penetration, which are important properties for potential drug candidates . These properties are often optimized through the careful design of the compound's structure, indicating that similar strategies could be applied to 1-(1-Benzothiophen-3-yl)methanamine to enhance its drug-like characteristics.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The compound has been utilized in the synthesis of various derivatives, showing potential in antimicrobial applications. Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, a related compound, were synthesized and demonstrated variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Antidepressant Drug Candidates

  • Novel derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds, including novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, displayed high 5-HT1A receptor affinity and significant antidepressant-like activity (Sniecikowska et al., 2019).

Catalytic Applications

  • Synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been used in catalytic applications, showing good activity and selectivity in processes where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, a compound structurally related to 1-(1-Benzothiophen-3-Yl)methanamine, have been synthesized and evaluated for anticonvulsant activity, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

  • Iron(III) complexes containing (pyridin-2-yl)methyl methanamine derivatives have been synthesized and studied for their unprecedented photocytotoxic properties in red light, indicating potential applications in cellular imaging and cancer treatment (Basu et al., 2014).

Corrosion Inhibition

  • Amino acid compounds, including derivatives of 1-(1 H -benzo[d]imidazole-2-yl)methanamine, have been synthesized and studied as inhibitors for steel corrosion, demonstrating their potential as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).

Novel Synthesis Approaches

  • Innovative synthesis methodologies have been developed for creating benzofuran- and indol-2-yl-methanamine derivatives, starting from phenylacetic acids and highlighting the compound's versatility in synthetic chemistry (Schlosser et al., 2015).

properties

IUPAC Name

1-benzothiophen-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPXNOFEHTZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380007
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzothiophen-3-Yl)methanamine

CAS RN

40615-04-1
Record name 1-(1-Benzothiophen-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.